N-(3,4-dimethylphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a benzofuran ring and a dimethylphenyl group, which contribute to its unique chemical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Acetamide Formation: The final step involves the reaction of the benzofuran derivative with 3,4-dimethylphenylamine and acetic anhydride to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-(3,4-dimethylphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
- N-(3,4-dimethylphenyl)-2-(5-propyl-1-benzofuran-3-yl)acetamide
Uniqueness
N-(3,4-dimethylphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide is unique due to the specific combination of the benzofuran ring, ethyl group, and dimethylphenyl group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H21NO2 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C20H21NO2/c1-4-15-6-8-19-18(10-15)16(12-23-19)11-20(22)21-17-7-5-13(2)14(3)9-17/h5-10,12H,4,11H2,1-3H3,(H,21,22) |
InChI Key |
SPMRDLRXHYYMBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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